Dorzagliatin

Catalog No.
S526530
CAS No.
1191995-00-2
M.F
C22H27ClN4O5
M. Wt
462.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorzagliatin

CAS Number

1191995-00-2

Product Name

Dorzagliatin

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide

Molecular Formula

C22H27ClN4O5

Molecular Weight

462.9 g/mol

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1

InChI Key

HMUMWSORCUWQJO-QAPCUYQASA-N

SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Solubility

Soluble in DMSO

Synonyms

Dorzagliatin; sinogliatin, HMS 5552; HMS-5552; HMS5552; RO5305552; RO-5305552; RO 5305552;

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Description

The exact mass of the compound Dorzagliatin is 462.167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Type 2 Diabetes Mellitus (T2DM)

Scientific Field: Endocrinology and Metabolic Diseases

Application Summary: Dorzagliatin is used as an oral glucokinase activator for the treatment of T2DM. It functions by enhancing glycaemic control through the activation of pancreatic and hepatic glucokinase in a glucose-dependent manner .

Methods of Application: The recommended dosage is one 75 mg oral tablet twice daily, taken within 1 hour before breakfast and dinner. No dosage adjustment is required for patients with T2DM and chronic kidney disease .

Results: In clinical trials, dorzagliatin showed a favorable effect on sustained glycemic control over 52 weeks, with a good safety profile in Chinese T2D patients .

Management of Type 1 Diabetes Mellitus (T1DM)

Scientific Field: Endocrinology

Application Summary: Dorzagliatin is being explored for its potential in managing T1DM due to its role in activating glucokinase, which is crucial for insulin release by pancreatic β-cells .

Methods of Application: The application methods would be similar to those for T2DM, focusing on oral administration and glucose-dependent activation of glucokinase.

Diabetic Kidney Disease (DKD)

Scientific Field: Nephrology

Methods of Application: The administration method involves oral intake, with a focus on maintaining optimal drug distribution in target tissues, including the kidneys.

Results: Specific results regarding DKD treatment are pending further clinical research and trials.

Regulation of Glucose-Stimulated GLP-1 Release

Scientific Field: Gastroenterology and Endocrinology

Application Summary: Dorzagliatin has been shown to regulate glucose-stimulated GLP-1 release, which is important for glycemic control, especially in patients with T2D and obesity .

Methods of Application: The drug is combined with sitagliptin, another antidiabetic medication, to enhance its effects on GLP-1 release in response to oral glucose challenges.

Results: The combination has improved glycemic control with good tolerance, suggesting dorzagliatin’s role in the triple regulation of glucose homeostasis .

As Add-on Therapy to Metformin

Scientific Field: Pharmacology and Therapeutics

Application Summary: Dorzagliatin is used as an add-on therapy to metformin when glycaemic control is inadequate with metformin alone. It offers benefits through the synergy of two mechanisms .

Methods of Application: Patients are administered dorzagliatin in combination with metformin, adhering to the prescribed dosages for both medications.

Results: The combination significantly reduces post-meal plasma glucose levels, enhancing the overall glycaemic control in patients .

Improvement of Insulin Sensitivity

Application Summary: As a dual-acting glucokinase activator, dorzagliatin increases insulin sensitivity, which is crucial for the management of T2DM .

Methods of Application: The drug is administered orally, with a focus on its dual-acting mechanism to increase insulin sensitivity.

Results: In a phase 3 trial, dorzagliatin lowered HbA1c by −1.07% compared to −0.50% in the placebo group, demonstrating its efficacy in improving insulin sensitivity .

Drug-Drug Interaction Study with Sitagliptin

Scientific Field: Clinical Pharmacology

Application Summary: Dorzagliatin has been studied for its pharmacokinetic interactions with Sitagliptin, a DPP-4 inhibitor used in T2D management. The study aimed to understand the combined effects on glucose control .

Results: There were no clinically meaningful pharmacokinetic interactions between Dorzagliatin and Sitagliptin, suggesting their co-administration could be beneficial for diabetes management .

Treatment of GCK-MODY

Scientific Field: Genetic Disorders

Application Summary: Dorzagliatin is being investigated for its potential use in treating patients with glucokinase – maturity-onset diabetes of the young (GCK-MODY), a genetic form of diabetes caused by mutations in the GK gene .

Methods of Application: A double-blinded crossover trial is being conducted in GCK-MODY patients to assess the effects of Dorzagliatin on insulin secretion in response to glucose challenges.

Results: The trial aims to restore the second phase insulin secretion, which is typically defective in GCK-MODY patients. Results are pending from ongoing clinical studies.

Improvement of Glycemic Control in T2D with Diet and Exercise

Scientific Field: Lifestyle Medicine

Application Summary: Dorzagliatin has been approved for use in adult patients with T2D, in combination with diet control and exercise, to improve glycemic control .

Methods of Application: The recommended dosage is one 75 mg oral tablet twice daily, taken within 1 hour before breakfast and dinner, alongside prescribed diet and exercise regimens .

Results: This approach has been shown to improve glycemic control in T2D patients, highlighting the importance of a comprehensive lifestyle intervention alongside medication .

Dorzagliatin is a novel small molecule classified as a glucokinase activator, specifically designed to enhance the activity of glucokinase in a glucose-dependent manner. It is primarily under investigation for its potential in treating type 2 diabetes mellitus (T2DM). The compound has a chemical formula of C22H27ClN4O5 and a molecular weight of approximately 462.93 g/mol . Dorzagliatin, also known by its developmental code HMS5552, aims to restore impaired glucose sensing functions associated with diabetes by enhancing insulin secretion and improving glucose homeostasis .

Dorzagliatin acts through a dual mechanism:

  • Increased Glucokinase Activity: By binding to glucokinase, Dorzagliatin enhances its ability to convert glucose to glucose-6-phosphate, the first step in the insulin secretion pathway [, ].
  • Enhanced Insulin Secretion: Dorzagliatin promotes insulin secretion from pancreatic beta cells in response to glucose levels [, ].

This dual action helps regulate blood sugar levels in patients with T2D [].

  • Dorzagliatin is currently undergoing clinical trials, and detailed safety data is still emerging.
  • Initial studies suggest good tolerability with no major safety concerns reported [].
  • Further research is needed to fully assess potential side effects and long-term safety.

Note:

  • The information on Dorzagliatin is continuously evolving as research progresses.
  • The provided analysis is based on currently available scientific data, and more details might be revealed in future studies.

Dorzagliatin functions by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. The activation of glucokinase leads to increased phosphorylation of glucose to glucose-6-phosphate, which is pivotal for glycolysis and glycogen synthesis. This mechanism allows dorzagliatin to modulate insulin secretion from pancreatic beta cells in response to blood glucose levels . The compound's action is characterized by its ability to improve the insulin secretion rate and enhance beta-cell glucose sensitivity, particularly in patients with genetic mutations affecting glucokinase function .

Dorzagliatin exhibits significant biological activity as a dual-acting glucokinase activator. Clinical studies have demonstrated its ability to improve glycemic control by increasing insulin secretion in response to elevated glucose levels. In randomized trials, dorzagliatin has shown reductions in glycated hemoglobin (HbA1c) levels and improvements in early-phase insulin secretion indices among T2DM patients . Its mechanism involves not only the activation of glucokinase but also the restoration of its activity in cases where it has been compromised due to genetic mutations or disease progression .

The synthesis of dorzagliatin involves several chemical steps that create its unique structure. The process typically includes:

  • Formation of the Pyrrole Ring: Initial steps involve constructing the pyrrole ring, which is essential for the compound's activity.
  • Chlorophenoxy Group Attachment: A chlorophenoxy group is introduced to enhance the compound's binding affinity and specificity for glucokinase.
  • Final Modifications: Subsequent reactions modify the side chains and functional groups to optimize pharmacokinetic properties, including solubility and bioavailability.

The detailed synthetic pathway is proprietary and may involve multiple intermediates and purification steps to yield pure dorzagliatin suitable for clinical use .

Dorzagliatin belongs to a class of compounds known as glucokinase activators. Other notable compounds include:

Compound NameMechanism of ActionClinical Status
TTP399Glucokinase activatorIn clinical trials for type 1 diabetes
AZD1656Glucokinase activatorIn clinical trials for severe acute respiratory syndrome coronavirus 2
GKA50Glucokinase activatorPreclinical studies

Uniqueness of Dorzagliatin

Dorzagliatin is distinguished from other glucokinase activators by its dual-action mechanism that enhances glucokinase activity specifically in response to elevated glucose levels without disrupting normal glucose sensing functions. This selective enhancement allows it to provide effective glycemic control while minimizing risks associated with hypoglycemia—a common concern with other antidiabetic therapies . Additionally, dorzagliatin's favorable safety profile and tolerability make it a promising candidate for long-term management of type 2 diabetes .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

462.1669977 g/mol

Monoisotopic Mass

462.1669977 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X59W6980E8

Wikipedia

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide

Dates

Modify: 2023-08-15
1: Zhu XX, Zhu DL, Li XY, Li YL, Jin XW, Hu TX, Zhao Y, Li YG, Zhao GY, Ren S, Zhang Y, Ding YH, Chen L. Dorzagliatin (HMS5552), a novel dual-acting glucokinase activator, improves glycaemic control and pancreatic β-cell function in patients with type 2 diabetes: A 28-day treatment study using biomarker- guided patient selection. Diabetes Obes Metab. 2018 Sep;20(9):2113-2120. doi: 10.1111/dom.13338. Epub 2018 May 30. PMID: 29707866.
2: Wang P, Liu H, Chen L, Duan Y, Chen Q, Xi S. Effects of a Novel Glucokinase Activator, HMS5552, on Glucose Metabolism in a Rat Model of Type 2 Diabetes Mellitus. J Diabetes Res. 2017;2017:5812607. doi: 10.1155/2017/5812607. Epub 2017 Jan 16. PMID: 28191470; PMCID: PMC5278194.
3: Xu H, Sheng L, Chen W, Yuan F, Yang M, Li H, Li X, Choi J, Zhao G, Hu T, Li Y, Zhang Y, Chen L. Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study. Drug Des Devel Ther. 2016 May 9;10:1619-26. doi: 10.2147/DDDT.S105021. PMID: 27274195; PMCID: PMC4869670.
4: Zhu D, Gan S, Liu Y, Ma J, Dong X, Song W, Zeng J, Wang G, Zhao W, Zhang Q, Li Y, Fang H, Lv X, Shi Y, Tian H, Ji L, Gao X, Zhang L, Bao Y, Lei M, Li L, Zeng L, Li X, Hou X, Zhao Y, Hu T, Ge X, Zhao G, Li Y, Zhang Y, Chen L. Dorzagliatin monotherapy in Chinese patients with type 2 diabetes: a dose- ranging, randomised, double-blind, placebo-controlled, phase 2 study. Lancet Diabetes Endocrinol. 2018 Aug;6(8):627-636. doi: 10.1016/S2213-8587(18)30105-0. Epub 2018 May 4. Erratum in: Lancet Diabetes Endocrinol. 2018 May 10;: PMID: 29735394.
5: Song L, Zhang Y, Jiang J, Ren S, Chen L, Liu D, Chen X, Hu P. Development of a Physiologically Based Pharmacokinetic Model for Sinogliatin, a First-in-Class Glucokinase Activator, by Integrating Allometric Scaling, In Vitro to In Vivo Exploration and Steady-State Concentration-Mean Residence Time Methods: Mechanistic Understanding of its Pharmacokinetics. Clin Pharmacokinet. 2018 Oct;57(10):1307-1323. doi: 10.1007/s40262-018-0631-z. PMID: 29626326.
6: Liu D, Zhang Y, Jiang J, Choi J, Li X, Zhu D, Xiao D, Ding Y, Fan H, Chen L, Hu P. Translational Modeling and Simulation in Supporting Early-Phase Clinical Development of New Drug: A Learn-Research-Confirm Process. Clin Pharmacokinet. 2017 Aug;56(8):925-939. doi: 10.1007/s40262-016-0484-2. PMID: 28000102.

Explore Compound Types